4-Methylbenzimidazol-2-one
Description
Significance of Benzimidazolone Heterocycles in Contemporary Chemical Science
The benzimidazolone scaffold is a prominent heterocyclic system that has garnered substantial attention in contemporary chemical science, particularly within medicinal chemistry. nih.govmdpi.com Benzimidazole (B57391) and its derivatives are often referred to as "privileged structures" because of their ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. frontiersin.orgbohrium.comiosrphr.org This versatility makes them a valuable framework in the design and development of new therapeutic agents. nih.gov
The incorporation of a ketone group at the 2-position of the benzimidazole ring system to form a benzimidazol-2-one (B1210169) introduces specific electronic and structural features that modulate the molecule's properties and biological interactions. mdpi.com These heterocycles are integral components in the development of compounds with a wide spectrum of potential pharmacological applications, including but not limited to:
Anticancer Agents: Benzimidazolone derivatives have been investigated as inhibitors of various protein kinases and other targets implicated in cancer, such as HSP90 and BCL6. nih.govmdpi.comimpactfactor.orgacs.orgmerckgroup.com
Anti-inflammatory and Analgesic Agents: The scaffold is a key component in compounds designed to inhibit enzymes like cyclooxygenases (COXs), which are involved in inflammatory processes. frontiersin.org
Antimicrobial Agents: Various derivatives have demonstrated efficacy against a range of microbial pathogens. impactfactor.orgorientjchem.org
Antiviral and Antihypertensive Properties: The benzimidazole core is present in several drugs developed for these therapeutic areas. bohrium.comimpactfactor.orgderpharmachemica.com
The significance of the benzimidazolone ring system is underscored by its presence in numerous compounds that have advanced through preclinical and clinical studies, demonstrating its robustness as a pharmacophore. frontiersin.orgimpactfactor.org The structural modifications possible on the benzimidazolone core allow for the fine-tuning of a compound's bioavailability and potency, making it a continuously explored area in drug discovery. ijsrst.com
Table 1: Selected Pharmacological Activities of Benzimidazolone and Benzimidazole Derivatives
| Pharmacological Activity | Target/Mechanism (Example) | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of p38 MAP kinase, HSP90, BCL6 | nih.govmdpi.comacs.org |
| Anti-inflammatory | Inhibition of cyclooxygenases (COXs) | frontiersin.org |
| Antimicrobial | Disruption of essential bacterial processes | impactfactor.orgorientjchem.org |
| Antihypertensive | Angiotensin II receptor antagonism | bohrium.com |
| Antiulcer | Proton pump inhibition | derpharmachemica.com |
Historical Context of Benzimidazolone Research
The research into benzimidazole compounds has a rich history dating back to the 19th century. The first synthesis of a benzimidazole derivative was reported in 1872 by Hoebrecker. iosrphr.orgpcbiochemres.com However, significant interest in the medicinal applications of this heterocyclic system began to flourish in the mid-20th century. A pivotal moment was the discovery that the 5,6-dimethylbenzimidazole (B1208971) unit is an integral part of the structure of vitamin B12. wikipedia.org This finding spurred extensive research into the synthesis and biological evaluation of a vast number of benzimidazole analogs. ijarsct.co.in
The development of the first benzimidazole-based anthelmintic drug, thiabendazole (B1682256), in 1961 marked a significant milestone in demonstrating their therapeutic potential. derpharmachemica.comijarsct.co.in Following this, the exploration of benzimidazole derivatives as proton pump inhibitors, such as omeprazole, further solidified their importance in medicinal chemistry. derpharmachemica.comijarsct.co.in
Research focusing specifically on the benzimidazol-2-one core is a more recent development within the broader field of benzimidazole chemistry. The discovery and design of benzimidazolone-based inhibitors for specific molecular targets, such as p38 MAP kinase and the transcriptional repressor BCL6, have been reported in the 21st century, highlighting the evolving and continuous interest in this particular scaffold for modern drug discovery programs. nih.govacs.orgmerckgroup.com
Table 2: Key Milestones in Benzimidazole and Benzimidazolone Research
| Year/Period | Milestone | Reference(s) |
|---|---|---|
| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. | iosrphr.orgpcbiochemres.com |
| 1944 | Woolley hypothesized the purine-like structure and potential biological applications of benzimidazoles. | ijarsct.co.in |
| 1950s | Discovery of the 5,6-dimethylbenzimidazole moiety in vitamin B12. | wikipedia.org |
| 1961 | Introduction of thiabendazole, the first benzimidazole anthelmintic agent. | derpharmachemica.comijarsct.co.in |
| 2006 | Report on the discovery of benzimidazolone-based p38 MAP kinase inhibitors. | nih.gov |
| 2020 | Publication on the discovery and optimization of benzimidazolone BCL6 degraders. | acs.orgmerckgroup.com |
Scope and Research Focus on 4-Methylbenzimidazol-2-one within Current Chemical Disciplines
The research focus on the specific compound This compound and its derivatives spans several key areas of chemical science, from medicinal chemistry to materials science and catalysis. The strategic placement of the methyl group at the 4-position of the benzimidazolone core influences the molecule's steric and electronic properties, which can be exploited for various applications.
In medicinal chemistry , derivatives of 4-methylbenzimidazole have been synthesized and evaluated for their potential biological activities. For instance, novel derivatives have been studied for their antiglycation and antioxidant properties. nih.gov Furthermore, the 4-methylbenzimidazole scaffold has been utilized as a nonpolar isostere of 2'-deoxyadenosine (B1664071) to investigate the mechanisms of DNA repair enzymes, providing insights into the importance of hydrogen bonding in enzyme catalysis. nih.gov A significant application is in the synthesis of more complex molecules, such as BCL6 degraders, where the 1,3-disubstituted 5-amino-4-methylbenzimidazol-2-one core serves as a key structural component. acs.orgmerckgroup.com
In materials science , the unique structural properties of benzimidazole derivatives, including those with a 4-methyl substitution, make them candidates for the development of advanced materials. ontosight.ai Research into compounds like 2,4,6-tris(4-((2-methylbenzimidazol-1-yl)methyl)phenyl)-1,3,5-triazine, which incorporates a methylbenzimidazole moiety, is exploring potential applications in luminescent devices and organic electronics. ontosight.ai The photoluminescence properties of zinc complexes derived from 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}benzenesulfonamides have also been investigated. researchgate.net
In the field of catalysis , benzimidazole derivatives are used as ligands in coordination chemistry to form stable metal complexes. For example, ruthenium complexes with ligands such as 2,6-bis(1-methylbenzimidazol-2-yl)pyridine (Mebimpy) have been used for electrocatalytic water oxidation. pnas.orgnih.gov While these examples often feature N-methylated benzimidazoles, the underlying principles of ligand design and catalytic activity are relevant to the broader class of substituted benzimidazoles, including those derived from the this compound scaffold.
Table 3: Research Applications of 4-Methylbenzimidazole Derivatives
| Research Area | Specific Application/Study | Compound Type | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Antiglycation and antioxidant activities | Novel 4-methylbenzimidazole derivatives | nih.gov |
| Medicinal Chemistry | Study of DNA repair enzymes (Fpg and MutY) | 4-methylbenzimidazole β-deoxynucleoside | nih.gov |
| Medicinal Chemistry | Synthesis of BCL6 degraders | 1,3-disubstituted 5-amino-4-methylbenzimidazol-2-one | acs.orgmerckgroup.com |
| Materials Science | Potential for luminescent devices | Tris-benzimidazole triazine compounds | ontosight.ai |
| Catalysis | Ligands for electrocatalytic water oxidation | Ruthenium complexes with Mebimpy | pnas.orgnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-methylbenzimidazol-2-one |
InChI |
InChI=1S/C8H6N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |
InChI Key |
BVYCHIDQDVWEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=O)N=C12 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylbenzimidazol 2 One and Its Analogues
Classical Condensation and Cyclization Approaches to the Benzimidazolone Core
Traditional methods for synthesizing the benzimidazol-2-one (B1210169) structure have long relied on the condensation of aromatic diamines with carbonyl-containing reagents, followed by cyclization. These foundational techniques are robust and widely applicable for creating the core heterocyclic system.
Strategies Involving o-Phenylenediamines
The most direct and widely used classical approach to the benzimidazol-2-one core involves the reaction of an o-phenylenediamine (B120857) derivative with a one-carbon carbonyl synthon. For the synthesis of 4-methylbenzimidazol-2-one, the key starting material is 4-methyl-1,2-phenylenediamine.
This precursor is typically reacted with various carbonylating agents, such as urea (B33335), phosgene, or 1,1'-carbonyldiimidazole (CDI). The reaction with urea is a common and straightforward method, which involves heating a mixture of 4-methyl-1,2-phenylenediamine and urea, often at high temperatures (e.g., 180°C), to induce cyclization and formation of the desired product. This method is valued for its simplicity and the low cost of urea.
Alternatively, phosgene and its safer liquid equivalent, triphosgene, can be used for the cyclocarbonylation of o-phenylenediamines. However, the high toxicity of phosgene is a significant drawback. A milder and often preferred alternative is 1,1'-carbonyldiimidazole (CDI), which reacts with o-phenylenediamines under less harsh conditions to yield the benzimidazol-2-one core. For instance, o-phenylenediamine can be reacted with CDI in a solvent like 2-methyl tetrahydrofuran (2-MeTHF) at room temperature to afford the benzimidazol-2-one product in high yield. researchgate.net The choice of reagent often depends on the desired scale, substrate reactivity, and safety considerations.
Comparison of Classical Carbonylating Agents
| Carbonyl Source | Typical Starting Material | General Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Urea | o-Phenylenediamine | Heating in melt or solvent (100-200°C) dntb.gov.ua | Low cost, readily available | High temperatures, potential for side reactions (e.g., biuret formation) rsc.org |
| Phosgene / Triphosgene | o-Phenylenediamine | Reaction in an inert solvent | High reactivity | Extreme toxicity of phosgene, formation of corrosive HCl rsc.org |
| 1,1'-Carbonyldiimidazole (CDI) | o-Phenylenediamine | Reflux in THF/PEG300 or stir at RT in 2-MeTHF researchgate.netnih.gov | Milder conditions, high yields | Higher cost compared to urea |
| Dimethyl Carbonate | o-Phenylenediamine | Reaction under pressure with a catalyst | Less toxic than phosgene | Requires specific catalytic systems and conditions |
Ring-Closing Reactions for Benzimidazolone Formation
Beyond the direct condensation of o-phenylenediamines, the benzimidazol-2-one ring can be formed through intramolecular ring-closing reactions. These strategies involve synthesizing a linear precursor that already contains the necessary atoms and then inducing cyclization.
One prominent method is the intramolecular N-arylation of arylureas. In this approach, a urea derivative with an ortho-haloaryl substituent undergoes cyclization, often catalyzed by a transition metal like palladium or copper, to form the C-N bond that closes the ring. This method allows for the predictable formation of complex benzimidazolones from readily available starting materials. researchgate.net
Another classical pathway involves molecular rearrangements that generate a reactive isocyanate intermediate in situ. The Curtius reaction of anthranilic acids or the Hofmann rearrangement of anthranilamides are examples of such transformations. mdpi.com In these sequences, an acyl azide or an amide is converted into an isocyanate, which is then trapped intramolecularly by an adjacent amino group on the aromatic ring to yield the cyclic urea structure of benzimidazol-2-one.
Modern and Green Chemistry Synthetic Protocols for this compound
In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methods. This has led to the development of "green" protocols for benzimidazol-2-one synthesis that reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.comrasayanjournal.co.in By applying microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity compared to conventional heating methods. nih.govjocpr.com In the context of benzimidazole (B57391) synthesis, microwave irradiation has been successfully used to drive the condensation of o-phenylenediamines with aldehydes and other precursors. nih.govmdpi.com This technique provides rapid and uniform heating of the reaction mixture, which is particularly effective for achieving high-yielding cyclizations in a fraction of the time required by traditional thermal methods. mdpi.comjocpr.com
Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 60-120 min) | A few minutes (e.g., 5-10 min) | mdpi.com |
| Energy Consumption | Higher (heats entire apparatus) | Lower (heats target molecules directly) | jocpr.com |
| Product Yield | Often moderate to good | Generally good to excellent | nih.govjocpr.com |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times | rasayanjournal.co.in |
Solvent-Free and Solid-State Mechanochemical Synthesis
A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. chemmethod.com Solvent-free reaction conditions contribute to sustainability by significantly reducing industrial waste. nih.gov Several protocols for benzimidazole synthesis have been developed that operate under solvent-free conditions, where the reactants are mixed and heated directly or ground together. researchgate.netrsc.org
Mechanochemistry, specifically ball milling, offers a solvent-free method for conducting reactions in the solid state. researchgate.net This technique uses mechanical force to induce chemical transformations, avoiding the need for bulk solvents and often proceeding rapidly at room temperature. The synthesis of benzimidazoles has been achieved efficiently by milling o-phenylenediamines with carbonyl compounds, demonstrating that this solid-state method is a viable and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.netresearchgate.net
Catalytic Approaches Utilizing Recyclable and Sustainable Catalysts
The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. chemmethod.com Modern synthetic routes to benzimidazolones increasingly employ catalysts that are not only efficient but also recyclable and sustainable.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles without a significant loss of activity. Examples include:
Nanoparticle Catalysts: Systems like nano-Ni(II) on Y zeolite or H2SO4 supported on hydrothermally carbonized cellulose (H2SO4@HTC(II)) have been used for the synthesis of benzimidazole derivatives. rsc.org
Magnetically Recyclable Catalysts: Core-shell nanostructures, such as Ag@Fe2O3, allow for simple magnetic separation of the catalyst from the product solution, facilitating easy recovery and reuse. dntb.gov.ua
Mesoporous Silica-Based Catalysts: Materials like SBA-15 functionalized with cobalt or sulfonic acid groups serve as robust, reusable catalysts for benzimidazole synthesis. researchgate.net
Furthermore, the use of environmentally benign and recyclable reaction media, such as glycerol, has been explored. Glycerol can serve as a green solvent and, in some cases, may itself act as a catalyst, eliminating the need for an additional acid catalyst. researchgate.net Photocatalytic methods using semiconductors like TiO2 represent another sustainable frontier, harnessing light energy to drive the synthesis. cnr.it
Examples of Recyclable Catalysts in Benzimidazole Synthesis
| Catalyst | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Ag@Fe2O3 Core-Shell Nanoparticles | One-pot synthesis from o-phenylenediamine and aldehyde | Magnetically separable and reusable | dntb.gov.ua |
| nano-Ni(II)/Y zeolite | Condensation of o-phenylenediamines with aldehydes | Heterogeneous, reusable, solvent-free conditions | rsc.org |
| Er(OTf)3 | Microwave-assisted synthesis of 1,2-disubstituted benzimidazoles | Recyclable, promotes high yields in short times | mdpi.com |
| Glycerol | Condensation of o-phenylenediamine with aldehydes | Acts as a recyclable, biodegradable solvent and catalyst | researchgate.net |
| Co-containing SBA-15 | One-pot synthesis from o-phenylenediamine and aldehyde | Heterogeneous, reusable nanocatalyst | researchgate.net |
Electrochemical Synthesis Methods
Electrochemical synthesis has emerged as a sustainable and powerful tool for constructing benzimidazolone scaffolds, offering an alternative to traditional methods that often require chemical oxidants. rsc.org This approach utilizes electrons as reagents, promoting green and efficient chemical transformations. rsc.org
One prominent electrochemical strategy involves the intramolecular oxidative C–N coupling of aryl ureas. rsc.org A recently developed method facilitates the construction of benzimidazolones and benzoxazoles through an electrosynthetic procedure. rsc.org Another advanced protocol focuses on the oxidant-free, in-situ generation of isocyanate intermediates from hydroxamic acids or similar precursors. rsc.orgrsc.org This electrochemical process allows for expedient access to benzimidazolones and related heterocycles like quinazolinones. rsc.orgrsc.org The reaction typically proceeds in an undivided cell using graphite electrodes, with a redox catalyst such as ferrocene (Cp₂Fe). rsc.org This methodology is valued for eliminating the need for hypervalent iodine reagents or costly transition metals while releasing only hydrogen gas as a byproduct. rsc.org
Mechanistic studies suggest that the process can involve the formation of amidyl radicals mediated by redox catalysts like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), which also acts as an oxygen atom donor. researchgate.net The synthesis is often carried out under constant current conditions, highlighting the scalability and practicality of the method for preparing complex molecules. rsc.orgresearchgate.net
Another effective electrochemical approach is the oxidative cyclization of ortho-phenylenediamines with aldehydes. researchgate.net This catalyst-free and oxidant-free method demonstrates good tolerance for various functional groups and operates under mild conditions, making it a practical route for synthesizing a range of benzazole derivatives, including benzimidazolones. researchgate.net
Table 1: Overview of Electrochemical Synthesis Conditions for Benzimidazolone Scaffolds
| Method | Precursor Type | Key Features | Catalyst/Mediator | Reference |
| Intramolecular C–N Coupling | Aryl Ureas | Direct cyclization | Often catalyst-free | rsc.org |
| In-situ Isocyanate Generation | Hydroxamic Acid Derivatives | Oxidant-free, sustainable | Ferrocene (Cp₂Fe) | rsc.orgrsc.org |
| Dehydrogenative Cascade Cyclization | Urea-tethered 1,5-enynes | Forms highly substituted products | TEMPO | researchgate.net |
| Oxidative Cyclization | o-Phenylenediamines | Catalyst- and oxidant-free, mild conditions | None | researchgate.net |
Solid-Phase Organic Synthesis (SPOS) Strategies for this compound Scaffolds
Solid-Phase Organic Synthesis (SPOS) is a highly effective technique for the rapid generation of molecular libraries, and it has been successfully applied to the synthesis of benzimidazolone-related scaffolds. nih.gov This methodology allows for the systematic construction of diverse heterocyclic compounds by anchoring a starting material to a solid support and performing subsequent reactions, with the key advantage of simplified purification through washing and filtration. nih.gov
A general strategy for the solid-phase synthesis of benzimidazolone derivatives begins with the immobilization of a suitable precursor, such as an amino-benzimidazole, onto a resin like p-Methylbenzhydrylamine (MBHA) resin. nih.gov The resin-bound scaffold then serves as a template for further diversification. For example, coupling with various Fmoc-protected amino acids using a coupling reagent like PyBOP introduces a side chain. nih.gov
After the removal of the Fmoc protecting group with a base such as piperidine, the newly liberated free amine becomes a reactive handle for cyclization. nih.gov Treatment with a carbonylating agent, for instance 1,1'-carbonyldiimidazole (CDI), triggers an intramolecular cyclization. This step forms the core hydantoin ring tethered to the benzimidazole scaffold. nih.gov The final products are then cleaved from the resin to yield the desired disubstituted benzimidazolone analogues in good yields and purity. nih.gov This multistep approach is amenable to parallel synthesis, enabling the creation of a diverse library of compounds for biological screening. nih.gov
Table 2: Key Steps in SPOS of Benzimidazolone-Related Scaffolds
| Step | Reagents and Conditions | Purpose | Reference |
| Immobilization | Amino-benzimidazole precursor, MBHA resin | Anchor scaffold to solid support | nih.gov |
| Coupling | Fmoc-amino acid, PyBOP, DIEA in DMF | Introduce diversity element (side chain) | nih.gov |
| Deprotection | 20% Piperidine in DMF | Expose free amine for cyclization | nih.gov |
| Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Form the imidazol-2-one ring via cyclization | nih.gov |
| Cleavage | Strong acid (e.g., HF or TFA) | Release final product from the resin | nih.gov |
Chemo- and Regioselective Synthesis of Substituted this compound Derivatives
Achieving specific substitution patterns on the benzimidazolone core is a significant challenge due to the similar reactivity of the two nitrogen atoms in the cyclic urea. nih.govmit.edu Modern synthetic methods have addressed this by enabling the chemo- and regioselective construction of these heterocycles from simple, readily available starting materials. organic-chemistry.orgnih.gov
A highly effective method involves a palladium-catalyzed cascade reaction that couples monosubstituted ureas with differentially substituted 1,2-dihaloaromatic systems. nih.govnih.gov This process uses a single palladium catalyst to promote two distinct and highly chemoselective C-N bond-forming events, leading to the predictable formation of complex benzimidazolones with complete regiocontrol. nih.govorganic-chemistry.org
The reaction's selectivity stems from two key factors:
Chemoselectivity : The palladium catalyst demonstrates a strong preference for oxidative addition to the more reactive aryl-bromide (Ar-Br) bond over the less reactive aryl-chloride (Ar-Cl) bond in a 1-bromo-2-chloro-aromatic substrate. nih.gov
Regioselectivity : The initial C-N bond formation occurs preferentially at the less sterically hindered, primary nitrogen atom of the monosubstituted urea. nih.gov
This cascade approach avoids the need for protecting groups, which are often required in traditional syntheses to differentiate the nitrogen atoms. mit.eduorganic-chemistry.org The methodology has a broad substrate scope, tolerating a variety of electron-withdrawing functional groups on the aromatic electrophile, such as trifluoromethyl, cyano, and ester groups. mit.edu The use of a commercially available BrettPhos-ligated palladium precatalyst makes this a practical and direct route to regioisomerically pure benzimidazolones. organic-chemistry.org For instance, reacting a substituted 1-bromo-2-chlorobenzene with a monosubstituted urea under these conditions would yield a single, predictable benzimidazolone regioisomer. mit.edu
Table 3: Palladium-Catalyzed Regioselective Synthesis of Substituted Benzimidazolones
| 1,2-Dihaloaromatic Substrate (Substituent at position 4) | Urea Coupling Partner | Product (Substituent at position 5 of benzimidazolone) | Yield (%) | Reference |
| 1-bromo-2-chloro-4-methylbenzene | Benzylurea | 1-benzyl-5-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one | 83 | nih.govmit.edu |
| 1-bromo-2-chloro-4-(trifluoromethyl)benzene | Benzylurea | 1-benzyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 81 | nih.govmit.edu |
| 1-bromo-4-cyano-2-chlorobenzene | Benzylurea | 1-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile | 75 | nih.govmit.edu |
| Methyl 4-bromo-3-chlorobenzoate | Benzylurea | Methyl 1-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate | 66 | nih.govmit.edu |
| 4-bromo-3-chloro-N,N-diethylbenzamide | Benzylurea | 1-benzyl-N,N-diethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | 51 | nih.govmit.edu |
| 2,3-Dichloropyridine | Benzylurea | 1-benzyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | 53 | nih.govmit.edu |
| Reaction conditions typically involve a palladium precatalyst, K₃PO₄ as a base, and t-BuOH as the solvent at 110 °C. nih.gov |
Chemical Reactivity and Derivatization Strategies of 4 Methylbenzimidazol 2 One
Reactions at the Imidazolone (B8795221) Nitrogen Atoms (N-Functionalization)
The two nitrogen atoms within the imidazolone ring are key sites for functionalization. The presence of acidic protons (pKa of benzimidazol-2-one (B1210169) is approx. 10-11) allows for easy deprotonation by a base, generating a nucleophilic anion that can react with various electrophiles. This leads to the formation of N-substituted derivatives.
N-alkylation is a common strategy to modify the properties of benzimidazol-2-ones. The reaction typically proceeds by treating 4-methylbenzimidazol-2-one with an alkyl halide in the presence of a base. Due to the two N-H groups, a mixture of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated products can be formed, with the product distribution depending on the stoichiometry of the reagents and reaction conditions. Phase-transfer catalysis (PTC) is an effective method for these reactions, often providing high yields. researchgate.net For example, using potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst in a solvent like DMF is a common procedure. researchgate.net
N-arylation can be achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling. This reaction involves treating the benzimidazolone with an arylboronic acid in the presence of a copper catalyst, such as Cu(OAc)₂, and a base. organic-chemistry.orgnih.gov This method is advantageous for its mild conditions and tolerance of a wide range of functional groups on the aryl donor.
Table 1: Examples of N-Alkylation and N-Arylation Reactions on the Benzimidazol-2-one Core Data is representative of general methods for benzimidazolone functionalization.
| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Product Type |
| Alkylation | Benzyl chloride | K₂CO₃ / TBAB | DMF, Room Temp. | N-benzylated |
| Alkylation | Ethyl iodide | NaOH | PTC | N-ethylated |
| Alkylation | Propargyl bromide | K₂CO₃ / TBAB | DMF, Room Temp. | N-propargylated |
| Arylation | Phenylboronic acid | Cu(OAc)₂ / Pyridine (B92270) | CH₂Cl₂, Air, Room Temp. | N-phenylated |
| Arylation | 4-Methoxyphenylboronic acid | CuI / DMAP | DMF, 110 °C | N-(4-methoxyphenyl) |
The nitrogen atoms of this compound can be readily acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of N-acyl derivatives, which can serve as protecting groups or as intermediates for further synthesis. jst.go.jp
Similarly, sulfonylation can be accomplished by reacting the benzimidazolone with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This attaches a sulfonyl group to one or both nitrogen atoms, yielding N-sulfonylated products. These derivatives are important in medicinal chemistry, as the sulfonyl moiety is a key feature in many therapeutic agents. nih.gov
Table 2: N-Acylation and N-Sulfonylation of the Benzimidazol-2-one Core Illustrative reactions based on standard procedures for N-functionalization.
| Reaction Type | Reagent | Base | Typical Conditions | Product Type |
| Acylation | Acetyl chloride | Pyridine | CH₂Cl₂, 0 °C to RT | N-acetylated |
| Acylation | Benzoyl chloride | Triethylamine | THF, Room Temp. | N-benzoylated |
| Sulfonylation | p-Toluenesulfonyl chloride | NaOH | Acetone/Water | N-tosylated |
| Sulfonylation | Methanesulfonyl chloride | Pyridine | CH₂Cl₂, 0 °C | N-mesylated |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the existing substituents: the methyl group at position 4 and the fused imidazolone ring system.
4-Methyl Group: This is an electron-donating group, which activates the ring towards EAS and is an ortho, para-director. It directs incoming electrophiles to positions 3 and 5. Position 3 is sterically hindered by the adjacent imidazolone ring.
Fused Imidazolone Ring: This moiety as a whole is generally considered to be electron-withdrawing and deactivating towards EAS due to the urea (B33335) carbonyl group. It directs incoming electrophiles to the meta positions relative to the points of fusion, which correspond to positions 6 and 7 of the benzimidazolone system.
The regiochemical outcome of any EAS reaction is therefore a result of the competition between these directing effects. Generally, the deactivating effect of the imidazolone ring is expected to make substitution less favorable than on toluene, and the substitution will likely occur at the positions least deactivated, primarily positions 6 and 7.
Halogenation of this compound can be performed using standard electrophilic halogenating agents, such as bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). wikipedia.orgmasterorganicchemistry.com Given the directing effects, the electrophile is expected to substitute preferentially at the 6- or 7-position, as these are meta to the deactivating imidazolone ring. A mixture of 6-halo and 7-halo isomers is the most probable outcome.
Table 3: Predicted Halogenation Reactions of this compound
| Reaction | Reagents | Electrophile | Predicted Major Products |
| Bromination | Br₂ / FeBr₃ | Br⁺ | 6-Bromo-4-methylbenzimidazol-2-one, 7-Bromo-4-methylbenzimidazol-2-one |
| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | 6-Chloro-4-methylbenzimidazol-2-one, 7-Chloro-4-methylbenzimidazol-2-one |
Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org Sulfonation is achieved with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), where SO₃ acts as the electrophile. msu.edu
For this compound, these reactions are expected to be challenging due to the deactivating nature of the heterocyclic ring and the strongly acidic conditions which can protonate the molecule. Substitution, if it occurs, is predicted to yield primarily the 6-nitro/sulfo and 7-nitro/sulfo derivatives.
Table 4: Predicted Nitration and Sulfonation of this compound
| Reaction | Reagents | Electrophile | Predicted Major Products |
| Nitration | conc. HNO₃ / conc. H₂SO₄ | NO₂⁺ | 6-Nitro-4-methylbenzimidazol-2-one, 7-Nitro-4-methylbenzimidazol-2-one |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 4-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-6-sulfonic acid, 4-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-7-sulfonic acid |
Nucleophilic Reactivity and Ring-Opening Pathways
The benzimidazol-2-one ring system contains a cyclic urea moiety, which is generally stable and resistant to nucleophilic attack under standard conditions. The carbonyl carbon (C2) is the most electrophilic center in the ring, but its reactivity is significantly lower than that of an acyclic ketone or amide due to resonance stabilization involving the nitrogen lone pairs and the aromatic system.
However, under forcing conditions, such as treatment with strong aqueous base (e.g., NaOH or KOH) or strong acid at elevated temperatures, the imidazolone ring can undergo nucleophilic attack and subsequent ring-opening. acs.org This hydrolytic cleavage would break the amide-like bonds, ultimately leading to the formation of the corresponding diamine, 4-methyl-1,2-phenylenediamine, along with the release of carbon dioxide (from the carbonyl group). Such reactions are not common and typically require harsh conditions, reflecting the inherent stability of the benzimidazol-2-one core. nih.gov
Carbon-Carbon Bond Formation at the Benzimidazolone Skeleton
Formation of new carbon-carbon bonds on the this compound framework is essential for creating complex derivatives with tailored properties. This is typically achieved through modern synthetic methodologies such as cross-coupling reactions and the use of organometallic reagents.
While specific examples detailing cross-coupling reactions directly on the this compound skeleton are not extensively documented, the reactivity of the broader benzimidazolone class provides a strong precedent. Palladium-catalyzed reactions are a cornerstone for C-C bond formation on such heterocyclic systems. For these reactions to occur, the benzimidazolone core must first be halogenated, typically at the aromatic ring positions (5, 6, or 7) or, less commonly, on the nitrogen atoms, to provide a handle for coupling.
Key palladium-catalyzed cross-coupling reactions applicable to a pre-functionalized (e.g., halogenated) this compound skeleton would include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a new aryl-aryl or aryl-alkyl bond.
Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a suitable ligand, and a base. The methyl group at the 4-position can exert electronic and steric effects, potentially influencing the regioselectivity and efficiency of these coupling reactions.
Table 1: Potential Cross-Coupling Reactions on a Halogenated this compound Scaffold
| Coupling Reaction | Reagents | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C (Aryl-Vinyl) |
| Sonogashira | Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |
The direct functionalization of the this compound skeleton using highly reactive organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds presents challenges. The acidic N-H protons of the urea-like moiety would be readily deprotonated by these strong bases. This initial acid-base reaction would consume the organometallic reagent and form a metalated benzimidazolone salt.
To achieve C-C bond formation, this initial deprotonation must be accounted for by using an excess of the organometallic reagent. Alternatively, the nitrogen atoms can be protected with suitable groups prior to reaction. Once deprotonated, the resulting anion is generally unreactive toward further C-C bond formation with the organometallic reagent itself. However, functionalization could potentially be achieved by subsequent reaction with a different electrophile. A more viable strategy involves directed ortho-metalation, where a directing group on the molecule guides the deprotonation of a specific C-H bond on the aromatic ring, followed by quenching with a carbon electrophile.
Heterocycle Annulation and Fused Ring System Construction Incorporating the this compound Moiety
The construction of fused-ring systems is a powerful strategy for developing novel chemical entities with unique three-dimensional structures and properties. Annulation reactions that incorporate the this compound core can lead to complex polycyclic and heterocyclic structures. Patent literature indicates the existence of such condensed ring systems, suggesting their accessibility and importance. google.comgoogle.com
Strategies for building fused rings onto the benzimidazolone core often involve multi-step sequences. A typical approach would start with the functionalization of the this compound skeleton, for instance, by introducing reactive groups at the N-1 and N-3 positions or on the benzene ring. These appended functional groups can then participate in intramolecular cyclization reactions to form a new ring.
For example, a common method involves the N-alkylation of the benzimidazolone with a bifunctional reagent, followed by a cyclization step. An illustrative, generalized reaction is the N-alkylation with a dihaloalkane, followed by an intramolecular nucleophilic substitution to form a new saturated or unsaturated ring fused across the N-1 and C-7 or other available positions.
Coordination Chemistry of this compound as a Ligand
The benzimidazolone scaffold possesses multiple potential coordination sites, including the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic oxygen atom of the carbonyl group. This makes it a versatile ligand for coordinating with various metal centers.
Benzimidazol-2-one and its derivatives are known to act as ligands in coordination chemistry. theses.cz The this compound can coordinate to a metal ion in several ways:
Monodentate Ligation: Coordination can occur through one of the nitrogen atoms (typically after deprotonation) or through the carbonyl oxygen.
Bidentate Ligation: It can act as a bridging ligand, coordinating to two different metal centers, often through a nitrogen atom and the carbonyl oxygen.
The specific coordination mode depends on the metal ion, the solvent, the reaction conditions, and the presence of other ligands. The methyl group at the 4-position is not expected to significantly alter the fundamental coordinating ability of the benzimidazolone core, although it may introduce steric hindrance that could influence the geometry of the resulting metal complex. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis, along with X-ray crystallography, are crucial for characterizing these metal complexes and elucidating the precise nature of the metal-ligand bonding.
Metal complexes derived from benzimidazolone ligands have been investigated for their catalytic activity. theses.cz By serving as a ligand, this compound can modify the electronic and steric environment around a metal center, thereby tuning its catalytic performance.
Potential applications for such complexes include:
Homogeneous Catalysis: Complexes of transition metals like palladium, copper, rhodium, and ruthenium with this compound ligands could be effective catalysts for various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The benzimidazol-2-one scaffold has been specifically noted for its use as a ligand in palladium-catalyzed reactions. theses.cz
Materials Science: The coordination complexes can be used as building blocks for creating metal-organic frameworks (MOFs) or other coordination polymers with interesting photophysical or material properties.
The development of chiral versions of these ligands could also open pathways for applications in asymmetric catalysis, where the metal complex catalyzes the formation of one enantiomer of a product over the other.
Advanced Structural Investigations and Tautomerism of 4 Methylbenzimidazol 2 One
Tautomeric Equilibria of 4-Methylbenzimidazol-2-one
The principal tautomerism in this compound is the lactam-lactim equilibrium, a specific type of keto-enol tautomerism. The lactam form is characterized by a carbonyl group (C=O) at the 2-position, while the lactim form features a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N) at the same position. This interconversion involves the migration of a proton between the nitrogen and oxygen atoms.
The tautomeric balance of benzimidazolone derivatives is highly sensitive to the surrounding solvent environment. mdpi.com Solvent polarity and its capacity for hydrogen bonding can selectively stabilize one tautomer over the other, thereby shifting the equilibrium. nih.govmdpi.com
Polar Protic Solvents: Solvents like ethanol (B145695) and water can act as both hydrogen bond donors and acceptors. They can stabilize the more polar lactam (keto) form through intermolecular hydrogen bonds. Conversely, they can also facilitate proton transfer, potentially stabilizing the lactim (enol) form which can also engage in hydrogen bonding via its -OH and -NH groups. nih.gov
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) primarily act as hydrogen bond acceptors. They can strongly interact with the N-H protons of the benzimidazole (B57391) ring, influencing the electron density and affecting the tautomeric preference. nih.govnih.gov In some heterocyclic systems, polar aprotic solvents have been shown to favor the keto form. nih.gov
Non-polar Solvents: In non-polar solvents like chloroform (B151607) or cyclohexane, intramolecular hydrogen bonding within the lactim tautomer can become a more dominant stabilizing factor, potentially increasing its population relative to the lactam form. nih.gov The equilibrium in such environments reflects the intrinsic stability of the tautomers with minimal interference from solute-solvent interactions.
The table below summarizes the general effects of solvent type on tautomeric equilibria in related heterocyclic systems.
| Solvent Type | Primary Interaction | Expected Effect on Equilibrium |
| Polar Protic (e.g., Water, Methanol) | Hydrogen bond donation and acceptance | Stabilizes both forms, can shift equilibrium based on relative H-bonding strength |
| Polar Aprotic (e.g., DMSO) | Hydrogen bond acceptance | Tends to favor the keto (lactam) form by interacting with N-H protons nih.gov |
| Non-polar (e.g., Chloroform) | Minimal intermolecular interaction | Equilibrium shifts towards the intrinsically more stable tautomer, often favoring the enol (lactim) form if intramolecular H-bonding is possible nih.gov |
The nature and position of substituents on the benzimidazole ring play a critical role in modulating the electronic properties of the molecule, which in turn influences the relative stability of the tautomers. researchgate.net The methyl group at the 4-position in this compound is an electron-donating group (EDG).
Theoretical studies on substituted 2-hydroxybenzimidazoles (the lactim form) have quantified the impact of various substituents on tautomeric stability. researchgate.net An EDG like a methyl group (–CH₃) generally increases the electron density in the benzene (B151609) ring. This can influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby altering the free energy difference between the tautomeric forms. Calculations on related systems show that electron-donating groups can shift the equilibrium, although the effect can be complex and position-dependent. researchgate.netresearchgate.net For 4(7)-methyl substituted 2-hydroxybenzimidazole (B11371), theoretical calculations suggest a slight preference for the 3H-keto tautomer. researchgate.net
The following table, based on theoretical calculations for substituted 2-hydroxybenzimidazoles, illustrates how different substituents can affect the equilibrium between the 1H-lactim (a1) and 3H-lactim (a3) forms, as well as the stability of keto forms. A negative ΔG indicates a preference for the product. researchgate.net
| Substituent (X) | Process | ΔG (AM1, kcal/mol) | ΔG (PM3, kcal/mol) | Favored Form(s) |
| H | a1 ⇌ a3 | 0.00 | 0.00 | 1H/3H equal |
| 4(7)-CH₃ | a1 ⇌ a3 | 0.27 | 0.49 | 3H favored |
| 5(6)-CH₃ | a1 ⇌ a3 | 0.04 | -0.12 | 1H, 3H similar stability |
| 4(7)-Cl | a1 ⇌ a3 | -0.61 | -2.15 | 1H favored |
| 5(6)-Cl | a1 ⇌ a3 | 0.26 | 0.45 | 3H favored |
| 4(7)-NO₂ | a1 ⇌ a3 | 0.69 | -1.15 | 1H, 3H similar stability |
Data adapted from theoretical studies on 2-hydroxybenzimidazole derivatives. researchgate.net
The interconversion between tautomers is a dynamic equilibrium process that is often temperature-dependent. researchgate.net As the temperature increases, the rate of interconversion accelerates. If the energy difference between the tautomers is small, a change in temperature can significantly shift the equilibrium position. nih.gov For instance, if the conversion from the lactam to the lactim form is endothermic, increasing the temperature will favor the formation of the lactim tautomer according to Le Chatelier's principle. Variable-temperature experiments, particularly using NMR spectroscopy, are instrumental in studying these effects. researchgate.netnih.gov
Spectroscopic Techniques for Tautomer Elucidation (Beyond Basic Identification)
While standard spectroscopic methods can confirm the presence of tautomers, more advanced techniques are required to probe the dynamics of their interconversion and behavior in different electronic states.
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of processes that occur on the NMR timescale, such as tautomeric interconversion. mdpi.combeilstein-journals.org
At low temperatures, the rate of interconversion can be slowed sufficiently so that distinct signals for each tautomer are observed in the ¹H, ¹³C, or ¹⁵N NMR spectra. researchgate.net As the temperature is raised, the rate of exchange increases, causing the distinct signals to broaden, move closer together, and eventually merge into a single, averaged signal at the coalescence temperature. scispace.com
By analyzing the line shapes of the NMR signals over a range of temperatures, it is possible to calculate the kinetic and thermodynamic parameters for the tautomeric exchange, including the activation free energy (ΔG‡) of the process. researchgate.netmdpi.com For example, dynamic NMR studies on a related 1-(2-benzimidazolyl) derivative determined the free-energy barrier for prototropic tautomerism to be 81 ± 2 kJ mol⁻¹. mdpi.com Furthermore, the use of specialized solvents like hexamethylphosphoramide-d₁₈ can help slow down proton exchange by preventing hydrogen bond formation, making it easier to resolve individual tautomers. mdpi.com
The tautomerism of this compound can also occur in the electronically excited state, a phenomenon known as excited-state intramolecular proton transfer (ESIPT). nih.gov This process is incredibly fast, often occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nih.gov Ultrafast spectroscopic techniques are necessary to resolve these dynamics.
Femtosecond Transient Absorption (fs-TA): This technique uses a pump pulse to excite the molecule and a subsequent probe pulse to monitor the changes in absorption over time. By varying the delay between the pump and probe, a "movie" of the excited-state processes can be created. The decay of the initially excited lactam (enol) form and the rise of the excited lactim (keto) tautomer's absorption can be directly observed, providing the rate constant for ESIPT. nih.gov
Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS provides vibrational structural information on transient species. This powerful technique can track the structural evolution of the molecule as it undergoes ESIPT, identifying specific vibrational modes associated with the reactant and product tautomers in their excited states. nih.govnih.gov Studies on related bis-benzimidazole systems have used these methods to show that ESIPT can occur in as little as 300 fs. nih.gov
These advanced techniques reveal that upon photoexcitation, the molecule can rapidly relax via proton transfer, leading to a large Stokes shift (a significant difference in wavelength between absorption and emission), a property that is of interest in the development of molecular probes and sensors. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Specific Tautomeric Forms
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying functional groups and elucidating molecular structures, including the differentiation of tautomers. nih.gov For this compound, the primary tautomeric equilibrium of interest is between the lactam (keto) form (4-Methyl-1,3-dihydro-2H-benzimidazol-2-one) and the lactim (enol) form (4-Methyl-1H-benzimidazol-2-ol). Each tautomer possesses a unique set of vibrational modes that serve as spectroscopic fingerprints.
The keto form is characterized by a strong absorption band in the IR spectrum corresponding to the carbonyl group (C=O) stretching vibration, typically found in the 1700-1750 cm⁻¹ region. Another key feature is the N-H stretching vibration, which appears as a broad band in the 3100-3300 cm⁻¹ range due to intermolecular hydrogen bonding in the solid state.
Conversely, the enol tautomer would be identified by the absence of the C=O stretching band and the appearance of a distinct O-H stretching vibration, usually above 3500 cm⁻¹ for a free hydroxyl group or broadened and shifted to lower frequencies if involved in hydrogen bonding. Additionally, the C=N stretching vibration within the imidazole (B134444) ring would differ significantly between the two forms. Computational studies on related benzimidazole derivatives, often employing Density Functional Theory (DFT), are used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra to a specific tautomeric form. nih.govmdpi.com Experimental and computational data on analogous systems strongly suggest that the keto tautomer is the predominant and more stable form. consensus.app
The complementarity of IR and Raman spectroscopy is valuable; vibrations that are weak in IR may be strong in Raman, and vice versa. nih.gov For instance, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum.
| Vibrational Mode | Keto Form (Lactam) Typical Wavenumber (cm⁻¹) | Enol Form (Lactim) Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| N-H Stretch | 3100 - 3300 (Broad) | ~3200 - 3400 | IR, Raman |
| O-H Stretch | - | 3500 - 3700 (Sharp, free) or 3200-3600 (Broad, H-bonded) | IR |
| C=O Stretch | 1700 - 1750 (Strong) | - | IR, Raman (Weak) |
| C=N Stretch | ~1630 - 1670 | ~1600 - 1640 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | IR, Raman |
UV-Visible and Fluorescence Spectroscopy for Solvatochromic Shifts Related to Tautomerism
UV-Visible and fluorescence spectroscopy are sensitive techniques for probing the electronic structure of molecules and their interactions with the surrounding environment. The phenomenon of solvatochromism—the change in the color of a solution upon changing the solvent—provides profound insights into the tautomeric equilibrium of compounds like this compound. nih.govinformahealthcare.com The position of the absorption (λmax) and emission maxima are dependent on the polarity of the solvent, its hydrogen bonding capabilities, and its refractive index. ijcce.ac.ir
The keto and enol tautomers of this compound have different dipole moments and hydrogen bonding capacities. Consequently, a change in solvent can preferentially stabilize one tautomer over the other, leading to a shift in the equilibrium and a corresponding change in the UV-Vis spectrum. figshare.comacs.org
Positive Solvatochromism (Bathochromic Shift) : A shift to longer wavelengths (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state.
Negative Solvatochromism (Hypsochromic Shift) : A shift to shorter wavelengths (blue shift) with increasing solvent polarity, occurring when the ground state is more polar than the excited state.
For benzimidazolone systems, polar protic solvents (like ethanol or water) can stabilize the more polar keto form through hydrogen bonding, while non-polar solvents might favor the less polar enol form. Studies on related 2-(2'-hydroxyphenyl)benzimidazoles have shown that a solvent-modulated tautomeric equilibrium can be established. epa.gov By analyzing the solvatochromic shifts, researchers can infer the nature of the electronic transitions (e.g., π → π*) and the predominant tautomeric form in a given solvent. researchgate.net Fluorescence spectroscopy complements this by providing information about the excited-state behavior, where processes like excited-state intramolecular proton transfer (ESIPT) can occur, often leading to a large Stokes shift (separation between absorption and emission maxima).
| Solvent | Typical Polarity (ET(30)) | Expected λmax Shift for Keto Tautomer | Rationale |
|---|---|---|---|
| Hexane | 31.0 | Reference (Baseline) | Non-polar, minimal specific interactions. |
| Dichloromethane | 40.7 | Slight Red Shift | Increased polarity stabilizes the more polar ground or excited state. |
| Acetone | 42.2 | Moderate Red Shift | Polar aprotic solvent stabilizes polar forms. |
| Ethanol | 51.9 | Significant Red Shift | Polar protic solvent stabilizes the keto tautomer via hydrogen bonding. |
| Water | 63.1 | Largest Red Shift | Highly polar, strong hydrogen bonding capacity strongly favors the keto form. |
Conformational Analysis of this compound and its Derivatives
Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For this compound, the core benzimidazolone ring system is expected to be nearly planar due to the aromaticity of the fused rings. nih.gov The primary conformational variable is the orientation of the exocyclic methyl group.
Computational methods, such as DFT, are instrumental in determining the most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral (torsion) angles with high accuracy. For the 4-methyl derivative, calculations would likely explore the rotational barrier of the methyl group and its preferred orientation relative to the bicyclic plane. While steric hindrance is minimal, subtle electronic effects and crystal packing forces can influence its final position.
X-ray crystallography provides the most definitive experimental data on the conformation in the solid state. researchgate.net Studies on related benzimidazole structures reveal that the benzimidazole moiety is indeed essentially planar. nih.gov For example, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the benzimidazole unit has an r.m.s. deviation of only 0.0084 Å from planarity. nih.gov In substituted benzimidazoles, the dihedral angles between the benzimidazole plane and other substituents are key conformational descriptors. nih.gov The introduction of bulkier substituents can lead to greater deviations from planarity due to steric strain.
| Parameter | Typical Value | Method of Determination |
|---|---|---|
| C=C (in benzene ring) | 1.38 - 1.41 Å | X-ray Crystallography, DFT |
| C-N (in imidazole ring) | 1.33 - 1.39 Å | X-ray Crystallography, DFT |
| C=O (exocyclic) | ~1.22 Å | X-ray Crystallography, DFT |
| Benzene-Imidazole Dihedral Angle | < 2° | X-ray Crystallography, DFT |
| Methyl C-H Bond Length | ~1.09 Å | DFT |
Supramolecular Assembly and Intermolecular Interactions in Crystalline States
The arrangement of molecules in a crystal, known as supramolecular assembly, is dictated by a network of non-covalent intermolecular interactions. nih.gov For this compound, these interactions are critical in determining the crystal packing, polymorphism, and macroscopic properties of the solid material. The analysis of crystalline solids provides a primary means to investigate these recognition phenomena. nih.gov
The most significant interaction in the crystal structure of this compound is expected to be hydrogen bonding. The keto tautomer possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of robust and highly directional N-H···O=C hydrogen bonds. These interactions typically lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or extended one-dimensional chains (tapes). nih.gov
Other weaker interactions, such as C-H···O and C-H···π contacts, also play a role in fine-tuning the crystal packing. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal, confirming the relative importance of hydrogen bonds and other weaker interactions in stabilizing the structure. nih.gov The interplay of these forces directs the self-assembly of the molecules into a highly ordered three-dimensional network. nih.govresearchgate.net
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) | Resulting Supramolecular Motif |
|---|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 2.7 - 3.0 | 160 - 180 | Centrosymmetric Dimers, Chains/Tapes |
| Hydrogen Bond | N-H···N | 2.8 - 3.1 | 150 - 175 | Chains (if C=O is not the acceptor) |
| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 - 3.8 | - | Stacked columns, Herringbone patterns |
| Weak Hydrogen Bond | C-H···O | 3.0 - 3.5 | 130 - 160 | Linking of primary motifs into 3D networks |
In-depth Computational and Theoretical Analysis of this compound Remains Elusive
Computational chemistry is a powerful tool for elucidating the structural, electronic, and reactive properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to provide insights that complement experimental findings. For the benzimidazole family, these studies have been crucial in understanding their biological activities and material properties. Researchers frequently use DFT, often with the B3LYP functional, for geometry optimization to determine the most stable three-dimensional structure, including precise bond lengths and angles. nih.govresearchgate.net Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) is a standard practice to predict the chemical reactivity and kinetic stability of these compounds. researchgate.netresearchgate.net
However, the application of these specific computational methods to this compound has not been detailed in the reviewed literature. Consequently, specific data points for this compound—such as its optimized geometric parameters, electronic structure details, HOMO-LUMO energy gap, and other quantum chemical descriptors—could not be obtained.
Similarly, the elucidation of reaction mechanisms through computational methods, including the identification of transition states and the calculation of activation barriers for synthetic pathways, is a highly specific area of research. While synthetic routes for various benzimidazole derivatives have been published, computational studies detailing the step-by-step mechanism and energetics for the formation of this compound are absent from the surveyed literature. sapub.orgsemanticscholar.org Likewise, computational models predicting its reactivity parameters, for instance through the calculation of Fukui functions or the mapping of the molecular electrostatic potential, are not available.
While the foundational principles and common methodologies for the computational study of benzimidazoles are well-established, the specific application to this compound has yet to be published. This indicates an opportunity for new research to fill this knowledge gap, which would be valuable for a complete understanding of the structure-property relationships within this important class of heterocyclic compounds.
Computational and Theoretical Studies of 4 Methylbenzimidazol 2 One
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For 4-Methylbenzimidazol-2-one, MD simulations can provide critical insights into how different solvent environments influence its three-dimensional structure and stability, as well as map its possible conformations.
The choice of solvent can significantly impact the behavior of a solute molecule. MD simulations can model these interactions at an atomic level, revealing how solvent molecules arrange themselves around the solute and affect its properties. For instance, simulations can analyze the solvation of this compound in various solvents ranging in polarity, such as water, methanol, and dimethyl sulfoxide (DMSO). rsc.org Key parameters that can be evaluated include the radius of gyration (Rg), which indicates the compactness of the molecule, and the solvent accessible surface area (SASA), which measures the portion of the molecule's surface that is exposed to the solvent. nih.gov The presence of cosolvents can lead to better hydration of certain molecular regions and an increase in both Rg and SASA. nih.govmdpi.com
By simulating the system over time, MD simulations can explore the conformational landscape of this compound. This landscape is a representation of all possible spatial arrangements (conformations) of the molecule and their corresponding potential energies. The simulations can identify low-energy, stable conformations as well as the energy barriers between them. ethz.ch This is crucial for understanding the molecule's flexibility and which shapes it is most likely to adopt in different environments, which in turn influences its interaction with biological targets. The stability of ligand-receptor interactions, once a binding pose is predicted, can also be validated through MD simulations. rjeid.com
The following table illustrates hypothetical data from MD simulations of this compound in different solvents, demonstrating the potential influence of the solvent environment on the molecule's structural properties.
| Solvent | Dielectric Constant | Radius of Gyration (Rg) (Å) | Solvent Accessible Surface Area (SASA) (Ų) | Average Number of Hydrogen Bonds (Solute-Solvent) |
| Water | 80.1 | 3.5 | 180 | 4.2 |
| Methanol | 32.7 | 3.6 | 185 | 3.1 |
| DMSO | 46.7 | 3.7 | 190 | 2.5 |
| Benzene (B151609) | 2.3 | 3.4 | 175 | 0.1 |
Note: This table contains illustrative data based on the principles of molecular dynamics simulations and is not derived from experimental results for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for this compound Frameworks
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For frameworks based on this compound, QSAR studies are instrumental in predicting the biological activity of new derivatives and guiding the synthesis of more potent molecules. biointerfaceresearch.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov A QSAR study involves several key steps:
Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled. biointerfaceresearch.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested. This is often done using techniques like leave-one-out cross-validation and by using an external set of molecules not included in the model's development. nih.gov
Molecular descriptors used in QSAR studies for benzimidazole (B57391) frameworks can be categorized as follows:
| Descriptor Category | Example Descriptors | Description |
| Electronic | Dipole Moment (µ), HOMO/LUMO energies, Atomic Charges | Describe the electronic distribution and reactivity of the molecule. |
| Steric | Molar Refractivity (MR), Molecular Volume | Relate to the size and shape of the molecule, influencing its fit into a binding site. |
| Lipophilic | LogP | Quantifies the molecule's hydrophobicity, affecting its ability to cross cell membranes. |
| Topological | Balaban Index (J), Molecular Connectivity Indices | Numerical values that describe the atomic connectivity and branching of the molecule. nih.gov |
A well-validated QSAR model can be used to predict the activity of newly designed this compound derivatives before they are synthesized, saving time and resources in the drug discovery process. sciepub.com The model can also provide insights into which structural features are most important for the desired biological activity. sciepub.com
Molecular Docking Studies for Mechanistic Binding Prediction to Biological Targets (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. aegaeum.comeprajournals.com This in silico method is crucial for predicting the binding affinity and mechanism of action of potential drug candidates.
The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and calculating a "docking score" for each pose. ukm.my This score, typically expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more favorable interaction. ukm.myresearchgate.net
For this compound and its derivatives, molecular docking can be used to screen for potential biological targets and to understand the structural basis of their activity. Benzimidazole and benzimidazolone scaffolds have been studied as inhibitors of a wide range of biological targets, including:
Enzymes in Pathogens : Such as Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) in Mycobacterium tuberculosis. researchgate.nettandfonline.com
Viral Enzymes : Including HIV-1 Reverse Transcriptase (RT), where benzimidazolone derivatives have shown inhibitory potential against wild-type and mutant strains. jmchemsci.com
Kinases : Such as Epidermal Growth Factor Receptor (EGFR), which is a common target in cancer therapy. ukm.my
The analysis of the best-docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. eprajournals.com This information provides a mechanistic hypothesis for how the compound exerts its biological effect. For example, docking studies might predict that the carbonyl oxygen of the benzimidazolone core acts as a hydrogen bond acceptor, while the methyl-substituted benzene ring engages in hydrophobic interactions.
The following table presents hypothetical molecular docking results for this compound against several potential protein targets, illustrating the type of data generated from such studies.
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| HIV-1 Reverse Transcriptase | 1RT2 | -11.5 | LYS101, TYR181, PRO236 | Hydrogen bond with LYS101; Hydrophobic interactions with TYR181 and PRO236. |
| M. tuberculosis DprE1 | 4P8C | -8.5 | CYS387, GLU320 | Hydrogen bond with CYS387 backbone; π-π stacking. |
| EGFR Kinase Domain | 2J78 | -8.1 | MET793, LEU718 | Hydrogen bond with MET793; Hydrophobic interactions. |
Note: This table contains illustrative data based on docking studies of similar compounds and is intended to exemplify the outputs of molecular docking, not to represent experimentally verified results for this compound.
Mechanistic Biological Studies of 4 Methylbenzimidazol 2 One Derivatives in Vitro Focus
Enzyme Inhibition Mechanism Elucidation (e.g., Kinase Inhibition, Protease Inhibition)
Derivatives of the benzimidazolone core structure have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
In vitro Enzyme Kinetics and Binding Site Analysis
Benzimidazole (B57391) derivatives have been shown to act as inhibitors of several protein kinases, including Lck kinase and protein kinase CK1δ. nih.govmdpi.com For instance, 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines demonstrated potent inhibition of Lck, with an IC50 value of 0.12 nM. nih.gov The inhibitory mechanism for many kinase inhibitors in this class is ATP-competitive, meaning they vie with ATP for binding to the kinase's active site. mdpi.comnih.gov This competitive inhibition is a common feature for type 1 kinase inhibitors, which bind to the active conformation of the enzyme. nih.gov
In the context of other enzymes, while specific kinetic studies on 4-methylbenzimidazol-2-one derivatives as protease inhibitors are not extensively detailed in the available literature, the broader class of heterocyclic compounds is known to exhibit such activities. For example, certain ciprofloxacin-based acetanilides have demonstrated non-competitive inhibition against serine proteases, with a determined inhibitory constant (Ki) of 0.1±0.00μM for the most active compound. nih.gov
Molecular Interactions with Active Sites
The efficacy of benzimidazole-based kinase inhibitors is largely dictated by their molecular interactions within the enzyme's active site. For ATP-competitive inhibitors, the heterocyclic ring system typically occupies the purine (B94841) binding site, serving as an anchor for substituents that extend into adjacent hydrophobic regions. nih.gov Hydrogen bonding is a critical interaction, as exemplified by the phenylaminopyrimidine scaffold, a component of some kinase inhibitors, which forms hydrogen bonds with key amino acid residues like Met-318 and Thr-315 in the adenine (B156593) pocket of the Abl kinase. nih.gov In the case of p38α MAP kinase inhibitors with a benzimidazolone core, the carbonyl group of the benzimidazolone is proposed to act as a hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region of the kinase. This interaction is analogous to the one observed for prototypical pyridinylimidazole p38 inhibitors.
Receptor Binding Studies and Selectivity in vitro
Benzimidazolone derivatives have been systematically evaluated for their affinity and selectivity towards various receptors, notably the sigma (σ) receptors. A series of these derivatives demonstrated high affinity for the σ2 receptor, with Ki values ranging from 0.66 to 68.5 nM. nih.govnih.gov Importantly, these compounds exhibited significant selectivity for the σ2 receptor over the σ1 receptor, with selectivity ratios (σ1/σ2) ranging from 5.8 to as high as 1139. nih.govnih.gov This selectivity is a crucial attribute for developing targeted therapies with reduced off-target effects.
Another area of investigation for benzimidazole derivatives has been the cannabinoid receptors. Studies have reported derivatives with high binding affinities for the CB2 receptor, reaching up to 1 nM, while also displaying excellent selectivity (over 1000-fold) against the CB1 receptor. researchgate.net This selectivity profile is advantageous for avoiding the psychotropic effects associated with CB1 receptor activation.
Molecular Target Identification and Validation at the Cellular Level (e.g., Tubulin Polymerization Inhibition, DNA Synthesis Modulation, Apoptosis Induction)
The anticancer potential of benzimidazole derivatives has been linked to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.
One of the primary molecular targets identified for this class of compounds is tubulin. Certain benzimidazole derivatives act as tubulin polymerization inhibitors. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase. nih.gov For example, specific benzimidazole fungicides like carbendazim (B180503) and benomyl (B1667996) have been shown to significantly inhibit the in vitro polymerization of α/β-tubulin heterodimers. apsnet.org
The cytotoxic effects of these compounds often culminate in the induction of apoptosis, or programmed cell death. Studies on benzimidazole derivatives have demonstrated their ability to induce nuclear and morphological changes characteristic of apoptosis. nih.gov The apoptotic process can be initiated through various signaling pathways. For instance, some 2-thioxoimidazolidin-4-one derivatives, a related class of heterocyclic compounds, have been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes like p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com This suggests a mechanism involving the mitochondrial apoptotic pathway. mdpi.com
Furthermore, some benzimidazole derivatives are thought to exert their antimicrobial effects by interfering with nucleic acid synthesis. As purine analogs, they can act as competitive inhibitors, potentially blocking the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov Some compounds have also been observed to bind to the minor groove of DNA, which could inhibit DNA replication and transcription. nih.govnih.gov
Structure-Activity Relationship (SAR) Development Focused on Molecular Interactions
The development of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of this compound derivatives. For benzimidazolone-based σ2 receptor ligands, SAR studies have revealed key structural features that govern their binding affinity and selectivity. For instance, functionalization at the N-3 position of the benzimidazolone ring generally leads to an increase in affinity for the σ2 receptor. nih.gov Conversely, the introduction of an acetyl group at the 5-position of the heterocyclic ring can result in a loss of selectivity between the σ1 and σ2 receptors. nih.gov The nature of the substituent on the piperazine (B1678402) ring is also critical; replacing a 1-cyclohexylpiperazine (B93859) with a 1-(4-fluorophenyl)piperazine (B120373) has been shown to significantly improve selectivity for the σ2 subtype. nih.gov
In the context of anti-inflammatory benzimidazole derivatives, SAR analyses have highlighted the importance of substituents at various positions on the benzimidazole scaffold. nih.gov For example, substitution at the N1, C2, C5, and C6 positions can greatly influence the anti-inflammatory activity. nih.gov Specifically, a 5-carboxamide or sulfonyl group on the benzimidazole ring can lead to antagonism of the cannabinoid receptor. nih.gov
The following table summarizes some of the key SAR findings for benzimidazolone and related benzimidazole derivatives:
| Scaffold Position | Modification | Impact on Biological Activity | Target |
| N-3 (Benzimidazolone) | Functionalization | Generally increases affinity | σ2 Receptor |
| 5-position (Benzimidazolone) | Acetyl group | Loss of σ1/σ2 selectivity | σ Receptors |
| Piperazine substituent | 1-(4-fluorophenyl)piperazine | Improved selectivity | σ2 Receptor |
| 5-position (Benzimidazole) | Carboxamide or sulfonyl group | Antagonism | Cannabinoid Receptor |
Mechanistic Investigation of Antimicrobial Activity in vitro (e.g., Cell Wall Synthesis Inhibition, Membrane Disruption)
The antimicrobial properties of benzimidazole derivatives have been attributed to several in vitro mechanisms of action. A primary mode of action is the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cellular integrity. sigmaaldrich.com Certain antibiotics function by inhibiting the enzymes involved in the synthesis of this protective layer. sigmaaldrich.com For instance, amidoxime-based benzimidazole derivatives have been investigated for their potential to inhibit glucosamine-6-phosphate synthase, an enzyme involved in the early stages of peptidoglycan synthesis. nih.govrsc.org
Another proposed mechanism for the antimicrobial activity of benzimidazoles is their ability to act as purine antagonists. Due to their structural similarity to purines, they can competitively inhibit enzymes involved in nucleic acid and protein synthesis, thereby halting bacterial growth. nih.gov
Mechanistic Investigation of Anticancer Activity in vitro (e.g., Cell Cycle Arrest, Apoptotic Pathways)
Disclaimer: Extensive literature searches did not yield specific mechanistic studies on the in vitro anticancer activity of this compound derivatives. Therefore, this section summarizes findings for structurally related benzimidazole, benzimidazol-2-one (B1210169), and N-methylbenzimidazole derivatives to provide insights into their potential mechanisms of action.
The anticancer effects of benzimidazole derivatives are multifaceted, primarily culminating in the induction of cell cycle arrest and apoptosis in cancer cells. These compounds interfere with critical cellular processes, leading to the inhibition of proliferation and eventual cell death. The following subsections detail the in vitro mechanistic investigations into how these structurally related compounds exert their cytotoxic effects.
Cell Cycle Arrest
Benzimidazole derivatives have been shown to disrupt the normal progression of the cell cycle, a fundamental process that governs cell division. By targeting key regulatory proteins, these compounds can halt cancer cells at various phases of the cycle, preventing their replication. biotech-asia.orgnih.govmdpi.com
One study on a series of novel benzimidazole derivatives identified a bromo-derivative, referred to as compound 5, which significantly increased the population of cancer cells in the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting cell division. The study noted that this effect was modulated through a p53-independent mechanism. nih.gov
Another investigation into benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, compounds 10 and 13, demonstrated their ability to suppress cell cycle progression in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.comnih.gov The specific phase of arrest varied depending on the compound and the cell line. For example, in SKOV3 cells, compound 10 caused a significant increase in the S and G2 phase populations, while compound 13 led to an accumulation of cells in the G1 and S phases. mdpi.com This suggests that different structural modifications on the benzimidazole scaffold can influence the specific cell cycle checkpoint that is targeted.
Furthermore, the benzimidazole derivative CCL299, or 4-(1H-1,3-benzodiazol-1-yl) benzonitrile, was found to induce G1 phase cell-cycle arrest in HepG2 (hepatoblastoma) and HEp-2 (cervical cancer) cells. chiba-u.jp This arrest was associated with the upregulation of p53 and p21 expression and the downregulation of cyclin-dependent kinase 2 (CDK2) activity, which are crucial regulators of the G1-to-S phase transition. chiba-u.jp
| Compound | Cell Line | Effect on Cell Cycle Phase | Reference |
|---|---|---|---|
| Compound 5 (bromo-derivative) | MCF-7, DU-145, H69AR | Increased cell population in G2/M phase | nih.gov |
| Compound 10 | SKOV3 | Increased cell population in S and G2 phases | mdpi.com |
| Compound 13 | SKOV3 | Increased cell population in G1 and S phases | mdpi.com |
| CCL299 | HepG2, HEp-2 | Arrested cell cycle progression at the G1 phase | chiba-u.jp |
Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many anticancer agents, including benzimidazole derivatives, exert their effects by triggering this process. nih.govresearchgate.net The induction of apoptosis by these compounds often involves the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
A study focusing on the synthesis of benzimidazole derivatives as apoptosis-inducing agents found that certain compounds could significantly reduce the levels of Bcl-2 mRNA and protein. nih.gov Bcl-2 is an anti-apoptotic protein, and its downregulation promotes cell death.
Research on a novel series of benzimidazole derivatives showed that a specific bromo-derivative, compound 5, caused a concentration-dependent increase in the percentage of late apoptotic cells in MCF-7 (breast cancer), DU-145 (prostate cancer), and H69AR (lung cancer) cell lines. nih.gov This indicates that the compound effectively triggers the apoptotic cascade in these cancer cells.
Furthermore, a class of benzimidazole-based derivatives was shown to induce apoptosis by increasing the levels of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax, while simultaneously decreasing the anti-apoptotic protein Bcl-2. semanticscholar.org Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis, while Bax is a pro-apoptotic protein that can permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
The benzimidazole derivative mebendazole (B1676124) has also been shown to induce apoptosis in glioblastoma and other solid tumor cells by altering microtubule dynamics, which leads to mitotic arrest. biotech-asia.org Similarly, albendazole, another benzimidazole derivative, has demonstrated the ability to induce apoptosis in various cancer types, including glioblastoma, colorectal cancer, and melanoma. biotech-asia.org
| Compound/Derivative Class | Effect on Apoptotic Markers | Reference |
|---|---|---|
| Benzimidazole Derivatives (C1 and D1) | Reduced Bcl-2 mRNA and protein levels | nih.gov |
| Compound 5 (bromo-derivative) | Increased percentage of late apoptotic cells | nih.gov |
| Benzimidazole-based derivatives (4c and 4e) | Increased caspase-3, caspase-8, and Bax levels; Decreased Bcl-2 levels | semanticscholar.org |
| Mebendazole | Induction of apoptosis via mitotic arrest | biotech-asia.org |
| Albendazole | Induction of apoptosis | biotech-asia.org |
Applications in Materials Science and Engineering
Optoelectronic Materials
The unique electronic properties of the benzimidazole (B57391) core make it a valuable component in the design of organic optoelectronic materials. Its derivatives have been successfully employed in various layers of Organic Light-Emitting Diodes (OLEDs).
The benzimidazole moiety is a key component in developing advanced materials for OLEDs, serving as both an emitter and a host material in the emissive layer. ossila.com Benzimidazole-based molecules are well-known as electron-transporting materials due to their high electron mobility. nih.gov This property is crucial for creating bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge-recombination zone within the OLED's emissive layer and improving device performance. nih.govacs.org
Researchers have synthesized bipolar host materials by combining the electron-accepting benzimidazole unit with an electron-donating carbazole (B46965) unit. nih.govacs.org These materials exhibit high triplet energies, which is a critical requirement for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing energy back-transfer from the emitter to the host. nih.govacs.org The twisted structure between the donor and acceptor moieties in these molecules helps to achieve high-lying Lowest Unoccupied Molecular Orbital (LUMO) levels and high triplet energies, making them suitable for efficient OLEDs. nih.govacs.org
In addition to their role as hosts, benzimidazole derivatives have been engineered as blue light emitters. By incorporating benzimidazole with luminophores like pyrene, novel multifunctional small molecules have been created. nih.govnih.gov The molecular design of these hybrids often aims to reduce intermolecular aggregation and disrupt crystallinity in the solid state, a common issue that can quench luminescence or shift the emission color. nih.govnih.gov An OLED device using a pyrene-benzimidazole derivative as the non-doped emissive layer has demonstrated pure blue electroluminescence with Commission Internationale de L'Eclairage (CIE) coordinates of (0.148, 0.130). nih.govnih.gov
| Compound Type | Role in OLED | Emitter | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|---|---|
| Carbazole/Benzimidazole (p-CbzBiz) | Host | Ir(ppy)₂(acac) | 21.8% | Green | nih.govacs.org |
| Carbazole/Benzimidazole (o-CbzBiz) | Host | 4CzIPN (TADF) | 16.7% | Green | nih.govacs.org |
| Pyrene-Benzimidazole Derivative | Emitter | N/A (Non-doped) | 4.3% | Pure Blue | nih.govnih.gov |
The electron-deficient nature of the benzimidazole ring makes its derivatives excellent candidates for electron transport materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. nih.govacs.org These layers are crucial for efficient device operation, facilitating the movement of electrons from the cathode and blocking holes from passing the emissive layer, thereby ensuring that charge recombination occurs where it is most desired. nih.gov
Novel benzimidazole derivatives have been specifically designed as electron-transporting type hosts. acs.orgresearchgate.net For instance, benzimidazole-substituted biphenyls have been developed that demonstrate strong electron-transporting capabilities. acs.org When used as a host for a sky-blue phosphorescent emitter, these materials have enabled OLED devices to achieve a maximum external quantum efficiency of 25.7% and a power efficiency of 50.4 lm/W. acs.org The strong electron-transport ability is also a feature of benzimidazole-triazine-based molecules. researchgate.net The combination of these properties allows for the fabrication of highly efficient blue phosphorescent OLEDs. researchgate.net The use of multifunctional materials containing benzimidazole can also simplify the device architecture, potentially reducing manufacturing costs. nih.gov
Polymer Chemistry
The rigid and stable structure of the benzimidazol-2-one (B1210169) unit makes it an attractive monomer for the synthesis of high-performance polymers. Its incorporation into a polymer backbone can significantly enhance the material's thermal and mechanical properties.
The parent compound, 1H-benzo[d]imidazol-2(3H)-one, has been successfully used as a monomer in polymerization reactions. nih.gov It can behave like a bisphenol and undergo N-C coupling reactions with activated aromatic dihalides to produce high molecular weight linear polymers. nih.gov This synthesis method is analogous to the production of well-known high-performance polymers like poly(aryl ether)s. nih.gov
Given this precedent, 4-Methylbenzimidazol-2-one is also a promising monomer. The methyl group on the benzene (B151609) ring can influence the polymer's solubility and processing characteristics without compromising the desirable properties imparted by the benzimidazol-2-one core. The polymerization proceeds quantitatively, yielding polymers with inherent viscosities ranging from 0.57 to 1.31 dL/g, indicative of high molecular weights. nih.gov The resulting polymers are soluble in various organic solvents, allowing for the casting of transparent, flexible, and creasable films from solution. nih.gov
Furthermore, even when used as a comonomer, the benzimidazol-2-one unit significantly boosts the thermal properties of other polymers. For example, incorporating just 30 mol % of the 2H-benzimidazol-2-one unit into a copolymer with 4,4'-biphenol was sufficient to increase the Tg of a commercial poly(aryl ether) from 220 °C to 269 °C. nih.gov
This enhancement is a general feature of polymers containing the benzimidazole ring. Polybenzimidazoles (PBIs) as a class are renowned for their excellent heat resistance, mechanical strength, and chemical stability. nih.gov Recent developments include PBI aerogels that are mechanically robust and exhibit exceptional thermal stability, with a 5% weight loss temperature (Td5%) exceeding 580 °C. nih.gov Similarly, poly(benzimidazole imide)s are known for their outstanding mechanical properties, with some films showing a tensile strength of up to 224 MPa and a tensile modulus of 5.7 GPa. researchgate.net These examples underscore the potential of polymers derived from this compound to serve as high-performance materials for demanding applications.
| Polymer Type | Property | Value | Reference |
|---|---|---|---|
| Homopolymer of 1H-benzo[d]imidazol-2(3H)-one | Glass Transition Temperature (Tg) | 348 °C | nih.gov |
| Copolymer with 4,4'-biphenol (30 mol% benzimidazol-2-one) | Glass Transition Temperature (Tg) | 269 °C | nih.gov |
| Commercial Poly(aryl ether) Radel R-5000 | Glass Transition Temperature (Tg) | 220 °C | nih.gov |
Functional Materials
Beyond optoelectronics and high-performance polymers, the benzimidazol-2-one scaffold is utilized in a variety of other functional materials.
Substituted 2-benzimidazolinones are commercially important as dyes and pigments. wikipedia.org For example, Pigment Orange 36 and Pigment Yellow 154 are produced from derivatives of 4-amino-2-benzimidazolinone. wikipedia.org These pigments find widespread use in paints and plastics due to their stability and color properties. wikipedia.org
The benzimidazole structure is also a key component in zeolitic imidazolate frameworks (ZIFs). Specifically, ZIF-11 is synthesized using 1H-benzimidazole. mdpi.com These ZIFs can be pyrolyzed to create heteroatom-doped porous carbon materials. mdpi.com Such materials are investigated for their electrocatalytic activity, where the porous structure and the presence of nitrogen and metal sites derived from the ZIF precursor are beneficial for applications like the oxygen reduction reaction (ORR) in fuel cells. mdpi.com
In a different context, researchers are exploring the potential of highly nitrated benzimidazol-2-one derivatives as high-energy materials. mdpi.com By incorporating energetic substituents like nitro groups (-NO₂) onto the 4,6-dinitrobenzimidazol-2-one core, scientists aim to design advanced explosives with high thermal stability and specific detonation properties. mdpi.com
Development of Chemosensors and Biosensors
Chemosensors and biosensors are critical tools for detecting specific chemical or biological analytes. nih.gov Benzimidazole derivatives are well-suited for these applications due to their ability to interact with various ions and molecules, often resulting in a measurable optical or electrical signal. nih.govresearchgate.net For instance, a fluorescent chemosensor derived from benzimidazole, 2,6-Dibenzoimidazolyl-4-methoxyphenol (BBMP), was designed for the detection of copper (Cu²⁺) and zinc (Zn²⁺) ions in aqueous solutions. bohrium.com This sensor operates on the principle of excited-state intramolecular proton transfer (ESIPT). The presence of Cu²⁺ quenches the sensor's fluorescence, providing a "turn-off" signal, while the addition of Zn²⁺ leads to a ratiometric "turn-on" response with a new blue fluorescence emission. bohrium.com
This dual-detection capability is highly selective and sensitive, with low detection limits for both ions. bohrium.com Such sensors have practical applications in environmental monitoring and biological imaging. bohrium.com The development of these sensors highlights the importance of the benzimidazole framework in creating sophisticated molecular tools for analytical chemistry. researchgate.netbohrium.com
Table 1: Performance of a Benzimidazole-Derived Fluorescent Chemosensor
| Analyte | Detection Method | Linear Range | Detection Limit |
|---|---|---|---|
| Cu²⁺ | Turn-off | 0-5 µM | 0.16 µM |
| Zn²⁺ | Ratiometric turn-on | 0-10 µM | 0.1 µM |
Data sourced from a study on the BBMP chemosensor. bohrium.com
Dye Chemistry and Pigment Applications
In the realm of colorants, benzimidazolone pigments, which are derived from the core structure of compounds like this compound, are classified as high-performance pigments. google.com These pigments are renowned for their strong, vibrant colors and exceptional fastness properties, making them suitable for demanding applications such as automotive finishes and durable exterior coatings. google.com The synthesis of these azo pigments involves coupling 5-aminobenzimidazolone derivatives with diazonium salts. google.com The resulting benzimidazolone pigments exhibit significantly higher tinctorial strength compared to common azo pigments of similar shades. google.com
The production of these high-grade pigments requires precise control over reaction parameters to ensure the final product has bright color, high tinting strength, and good dispersibility. google.com Natural pigments, such as betanin from beetroot, are also extensively studied for their potential as eco-friendly alternatives to synthetic dyes in various industries, including food and textiles. researchgate.netbhu.ac.in
Liquid Crystals and Smart Materials
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, making them ideal for use in smart materials that respond to external stimuli. nih.gov While direct applications of this compound in this area are not widely documented, the broader family of imidazole (B134444) derivatives is actively being investigated for the synthesis of novel liquid crystalline materials. nih.gov These materials exhibit mesomorphic behaviors, such as enantiotropic smectic C phases, which are crucial for applications in displays and sensors. nih.gov
The design of LC materials often involves incorporating rigid core structures, like the benzimidazole ring system, connected to flexible terminal chains. beilstein-journals.org This molecular architecture is key to achieving the desired liquid crystalline phases. beilstein-journals.org The development of LC-based smart materials extends to applications like smart windows that control light and heat, and biosensors for detecting a wide range of biological molecules. nih.gov
Corrosion Inhibition for Metallic Surfaces
One of the most significant applications of benzimidazole derivatives, including this compound, is in the protection of metals from corrosion. nih.govnih.gov These organic compounds are highly effective, particularly in acidic environments, where they form a protective layer on the metal surface, thereby preventing degradation. imt.simdpi.com
Mechanistic Studies of Adsorption and Surface Protection
The effectiveness of benzimidazole-based inhibitors stems from their ability to adsorb onto the metal surface. This adsorption process blocks the active sites where corrosion reactions (both anodic and cathodic) would typically occur. nih.govuitm.edu.my The mechanism of protection involves the heteroatoms (nitrogen, oxygen, and sulfur) and the π-electrons of the aromatic rings present in the inhibitor's structure. mdpi.comuitm.edu.my These features facilitate the formation of a stable, protective film through chemical and/or physical adsorption. mdpi.comelectrochemsci.org
Studies have shown that the adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govimt.si The strength and nature of this adsorption can be influenced by the inhibitor's concentration, the temperature, and the specific corrosive environment. imt.siresearchgate.net For example, the inhibition efficiency of certain benzimidazole derivatives on mild steel in hydrochloric acid increases with higher concentrations of the inhibitor. imt.si
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to study these mechanisms. nih.govelectrochemsci.org These studies reveal that benzimidazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.gov
Table 2: Inhibition Efficiency of Benzimidazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (mol L⁻¹) | Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|
| Benzimidazole (BI) | 1.24×10⁻³ | >80 | Langmuir |
| 2-Methylthiobenzimidazole (2-MBI) | 1.24×10⁻³ | ~90 | Langmuir |
| 2-Chloromethylbenzimidazole (2-CBI) | 1.24×10⁻³ | >95 | Langmuir |
Data adapted from a comparative study on benzimidazole derivatives. imt.si
Design of Novel Corrosion Inhibitors Based on this compound
The this compound structure serves as a versatile platform for designing new and more effective corrosion inhibitors. By introducing different functional groups onto the benzimidazole core, researchers can enhance the molecule's adsorption characteristics and protective capabilities. researchgate.net For example, the synthesis of novel benzimidazole derivatives incorporating other heterocyclic moieties, such as 8-hydroxyquinoline, has led to inhibitors with excellent performance for mild steel in acidic solutions. researchgate.net
The design process often involves modifying the electronic properties of the molecule. The introduction of electron-donating groups can increase the electron density on the active centers of the inhibitor, strengthening its bond with the metal surface and improving inhibition efficiency. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), are often employed alongside experimental work to predict the effectiveness of new inhibitor designs and to understand their interaction with the metal surface at a molecular level. nih.govelectrochemsci.org These computational tools help in rationalizing the design of inhibitors with superior performance for specific applications. mdpi.com
Applications in Analytical Chemistry
Derivatization Reagents for Enhanced Analytical Detection
Derivatization is a common strategy in analytical chemistry to modify an analyte to improve its detection or separation. This often involves enhancing its volatility for gas chromatography (GC) or improving its ionization efficiency for mass spectrometry (MS).
Development of 4-Methylbenzimidazol-2-one Based Probes for Specific Analyte Detection
The development of chemical probes and sensors is a significant area of analytical chemistry, where a molecule is designed to interact selectively with a specific analyte, producing a measurable signal. Benzimidazole (B57391) scaffolds are frequently used to create fluorescent probes for detecting metal ions and other small molecules. nih.govresearchgate.netnih.gov For example, different derivatives have been synthesized to act as "turn-off" fluorescent probes for cobalt (Co²⁺) or as sensors for cyanide ions (CN⁻). nih.govresearchgate.net However, there are no specific examples in the literature of probes being developed from a this compound core for the detection of any particular analyte.
Use in Separation Science and Sample Preparation
Separation science involves methods to isolate and purify components of a mixture. Techniques like solid-phase extraction (SPE) are crucial for sample preparation, removing interfering substances from a sample before analysis. thermofisher.comsigmaaldrich.com While benzimidazole compounds like thiabendazole (B1682256) and carbendazim (B180503) are themselves analytes that can be extracted from samples using SPE, there is no evidence to suggest that this compound is used as a component of the stationary phase or as a reagent in modern sample preparation methods. nih.govnih.gov
Environmental Chemistry Aspects and Remediation Potential
Role in Bioremediation and Biodegradation Studies
Bioremediation, a process that utilizes biological organisms to neutralize or remove pollutants from a contaminated site, is a promising and environmentally friendly approach to decontamination. researchgate.net The benzimidazole (B57391) structure, central to 4-Methylbenzimidazol-2-one, is found in a number of pesticides, and the biodegradation of these compounds has been the subject of considerable research.
While direct studies on the bioremediation of this compound are not extensively documented, research on the biodegradation of other benzimidazole fungicides, such as carbendazim (B180503) (methyl benzimidazol-2-ylcarbamate), provides valuable insights. nih.gov Microbial degradation is a key process in the environmental breakdown of these compounds. researchgate.net Various bacterial and fungal strains have been identified that can degrade carbendazim, often using it as a source of carbon and nitrogen. nih.gov For instance, a consortium of Brevibacillus borstelensis and Streptomyces albogriseolus has been shown to effectively degrade carbendazim, with a reduction of nearly 97% in 12 hours. nih.govingentaconnect.com Similarly, Bacillus velezensis HY-3479 has demonstrated the ability to degrade carbendazim, with an efficiency of approximately 77% in 48 hours. nih.gov
The degradation of benzimidazole compounds often proceeds through the hydrolysis of side chains, followed by the cleavage of the benzimidazole ring. ingentaconnect.com For carbendazim, a common degradation product is 2-aminobenzimidazole. nih.gov It is plausible that this compound could be susceptible to microbial degradation through similar pathways, potentially initiated by hydroxylation of the benzene (B151609) or imidazole (B134444) ring, followed by ring cleavage. The presence of the methyl group on the benzene ring may influence the rate and pathway of degradation.
Table 1: Examples of Microorganisms Involved in the Biodegradation of Benzimidazole Fungicides
| Microorganism | Compound Degraded | Degradation Efficiency | Reference |
| Brevibacillus borstelensis & Streptomyces albogriseolus | Carbendazim | ~97% in 12 hours | nih.govingentaconnect.com |
| Bacillus velezensis HY-3479 | Carbendazim | ~77% in 48 hours | nih.gov |
| Pseudomonas syringae | Fuberidazole | 91% in 35 days | tandfonline.comnih.gov |
| Penicillium chrysogenum | Fuberidazole | 86% in 35 days | tandfonline.comnih.gov |
This table presents data for related benzimidazole compounds to illustrate the potential for bioremediation of the benzimidazole structure.
Contributions to Green Chemistry Methodologies in Synthesis and Processing
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com The synthesis of benzimidazole derivatives has been an active area of research in green chemistry, with a focus on developing more environmentally benign synthetic routes. mdpi.com
Traditional methods for synthesizing benzimidazoles can involve harsh reaction conditions, hazardous solvents, and the production of significant waste. niscpr.res.in Green chemistry approaches aim to address these issues through various strategies, including:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). chemmethod.com
Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. A variety of catalysts, including Lewis acids and solid acid catalysts, have been used for benzimidazole synthesis. mdpi.comnih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and reduce reaction times, often leading to higher yields and cleaner reactions. chemmethod.com
One-Pot Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single reactor, which can reduce the need for purification of intermediates and minimize waste. niscpr.res.in
For example, a green and economically viable method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine (B120857) and an aldehyde in the presence of ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at 80-90°C. niscpr.res.in While a specific green synthesis protocol for this compound is not detailed in the provided search results, the principles and methodologies developed for other benzimidazoles are likely applicable. The adaptation of these green chemistry principles to the synthesis of this compound could significantly reduce its environmental footprint.
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical determine its distribution, persistence, and potential for exposure in the environment. researchgate.net Key factors influencing this include its water solubility, soil adsorption characteristics, and susceptibility to degradation processes.
For benzimidazole compounds, persistence in the environment can be a concern. For example, the fungicide carbendazim can persist in soil, with its degradation being influenced by factors such as soil type, temperature, and microbial activity. researchgate.net The half-life of 2,4-D, another organic compound, in soil averages 10 days but can be longer in cold, dry conditions. juniperpublishers.com
The environmental behavior of this compound is expected to be influenced by its chemical structure. The benzimidazolone core provides a relatively stable aromatic system. The methyl group attached to the benzene ring is likely to slightly increase its hydrophobicity compared to the parent benzimidazol-2-one (B1210169). This could lead to a greater tendency to adsorb to soil organic matter and sediments, potentially reducing its mobility in the environment.
The degradation pathways of this compound in the environment have not been extensively studied. However, based on related compounds, potential degradation routes could include microbial degradation, as discussed in section 9.1, and photodegradation. For instance, the degradation of 4-methylmethcathinone has been shown to proceed through two different pathways in alkaline solutions. nih.gov The persistence of this compound in the environment will ultimately depend on the rates of these degradation processes under various environmental conditions.
Development of Advanced Materials for Pollution Control
The unique chemical properties of benzimidazole derivatives have led to their investigation for use in advanced materials for pollution control. This includes their potential application as adsorbents for the removal of pollutants from water and as catalysts for the degradation of contaminants.
Adsorbents: Materials with high surface area and specific functional groups can be effective adsorbents for removing organic pollutants from water. Activated carbon and biochar are commonly used for this purpose. redalyc.orgmdpi.com Studies have shown that biochar derived from apple pomace and industrial wastewater sludge can effectively adsorb carbendazim from water. nih.gov Given the structural similarities, it is likely that activated carbon and other carbon-based adsorbents could be effective for the removal of this compound from contaminated water.
Catalysts for Degradation: Benzimidazole derivatives have also been explored for their catalytic properties. A patent has been awarded for the use of imidazole and benzimidazole derivatives to degrade toxic heavy metals and their salts into less toxic, more stable, and insoluble forms. snu.edu.in This suggests a potential application for this compound in the remediation of heavy metal contamination. Furthermore, metal-organic frameworks and other composite materials incorporating benzimidazole structures could potentially be developed as catalysts for the degradation of organic pollutants. For example, cobalt oxide nanocomposites have been shown to be effective in the catalytic degradation of dyes like 4-nitrophenol (B140041) and methyl orange. mdpi.com
The development of advanced materials incorporating this compound or similar structures could offer novel solutions for the treatment of a range of environmental contaminants.
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
De Novo Design: Generative AI models can design entirely new molecules based on desired characteristics. ardigen.com By learning from vast datasets of existing benzimidazole (B57391) derivatives, these models can propose novel 4-Methylbenzimidazol-2-one analogues with enhanced biological activity, improved solubility, or reduced toxicity. This approach can significantly compress the hit-to-lead optimization process. verisimlife.com
Property Prediction and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can predict the biological activity and physicochemical properties of new derivatives before they are synthesized. nih.govresearchgate.netscielo.br This predictive capability allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.govyoutube.com For instance, ML-based QSAR can be applied to predict the anti-melanoma activity or corrosion inhibition efficiency of novel benzimidazole compounds. researchgate.netscielo.br These models are trained on descriptors that numerically represent the molecule's structure from electronic, topological, and spatial standpoints. nih.gov
Overcoming Data Limitations: A significant challenge in drug discovery is operating in low-data regimes. ewuu.nl Future research will focus on advanced AI techniques like active learning, where the model iteratively chooses the most informative molecules to learn from, making the process more efficient for exploring and optimizing new compounds. ewuu.nl Foundation models for chemistry, trained on billions of molecular graphs, can be fine-tuned for specific tasks, achieving state-of-the-art performance even with limited specific data. springernature.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms that create new molecular structures with desired properties. | Design of novel derivatives with enhanced therapeutic efficacy or material properties. |
| QSAR Modeling | Predicts the activity of new compounds based on their structural features. researchgate.net | Rapidly screen virtual libraries to identify potent candidates for specific biological targets. |
| ADMET Prediction | Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |
| Active Learning | An iterative process where the model selects the data from which it learns to improve performance efficiently. ewuu.nl | Accelerates the optimization of lead compounds in low-data scenarios. |
Exploration of Novel Synthetic Pathways and Catalytic Systems
While traditional methods for synthesizing benzimidazolones exist, future research will prioritize the development of more efficient, sustainable, and versatile synthetic routes. The focus is increasingly on green chemistry principles to minimize environmental impact. core.ac.ukjbarbiomed.comchemmethod.com
Green Chemistry Approaches: The development of eco-friendly protocols is a major thrust. This includes solvent-free reactions, the use of water as a solvent, and microwave-assisted synthesis, all of which can lead to shorter reaction times, higher yields, and simpler workup procedures. chemmethod.com Catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) are being explored for solvent-free conditions. core.ac.uk
Advanced Catalytic Systems: The exploration of novel catalysts is key to unlocking new synthetic pathways. This includes both homogeneous and heterogeneous catalysts. mdpi.comresearchgate.net
Heterogeneous Catalysts: These are particularly attractive due to their ease of separation and recyclability. researchgate.net Materials like metal-organic frameworks (MOFs), zinc sulfide (B99878) nanoparticles (nano-ZnS), and core-shell magnetic microspheres are being investigated as efficient catalysts for benzimidazole synthesis. researchgate.netajgreenchem.comtandfonline.comrsc.org They offer advantages such as high stability, reusability, and operation under mild conditions. researchgate.net
Homogeneous Catalysis: Transition-metal catalysts continue to be refined for C-H activation and C-N bond formation, enabling more direct and atom-economical syntheses of N-heterocycles. rsc.orgresearchgate.net Palladium-catalyzed cascade reactions, for example, allow for the regioselective construction of complex benzimidazolones from simple starting materials in a single step. acs.org
| Catalytic System | Catalyst Example | Reaction Type | Advantages |
| Heterogeneous (Green) | NaHSO4-SiO2 | Condensation | Solvent-free, simple workup. core.ac.uk |
| Heterogeneous (Nanocatalyst) | Zinc Sulfide (Nano-ZnS) | Cyclocondensation | High yields, short reaction times, recyclable. ajgreenchem.com |
| Heterogeneous (MOF) | NH2-MIL-125(Ti) | Oxidative Cyclization | Oxidant-free, high reusability, broad substrate scope. rsc.org |
| Homogeneous (Transition Metal) | Palladium Precatalyst | Cascade C-N Coupling | High regioselectivity, direct access to complex structures. acs.org |
| Homogeneous (Ionic Liquid) | Brønsted Acidic Ionic Liquid Gel | Condensation | Solvent-free, recyclable, high yields. acs.org |
Advanced Characterization Techniques for Dynamic Processes
To fully understand the potential of this compound, it is crucial to move beyond static structural analysis and investigate its dynamic behavior. This involves studying reaction mechanisms, molecular interactions, and excited-state properties in real time.
Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved infrared (IR) spectroscopy can elucidate the evolution of molecular structures during chemical reactions on timescales from femtoseconds to milliseconds. nih.govpatsnap.comwikipedia.org This allows for the direct observation of reaction intermediates, transition states, and energy transfer processes. nih.govacs.orgnih.gov By monitoring vibrational marker modes, researchers can gain direct insight into structural dynamics, such as hydrogen bond formation or conformational changes. nih.gov
In-Situ Reaction Monitoring: Spectroscopic methods can be applied directly within a reaction vessel to track the concentration of reactants, intermediates, and products over time. This provides detailed kinetic data and mechanistic insights that are unobtainable from endpoint analysis alone. Probing the local solvent environment via time-resolved IR can also serve as an alternative method to track reaction dynamics through heat transfer. acs.orgnih.gov
Advanced Microscopy and Surface Science: Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), combined with computational methods like Density Functional Theory (DFT), can visualize molecular arrangements and reactions on surfaces at the single-molecule level. This is critical for understanding how this compound derivatives self-assemble or interact with catalytic surfaces.
| Technique | Information Gained | Relevance to this compound |
| Transient Absorption Spectroscopy | Tracks excited electronic states and short-lived intermediates. wikipedia.org | Understanding photophysical properties for applications in sensors or photodynamic therapy. |
| Time-Resolved IR/Raman | Monitors changes in vibrational modes (bond lengths/angles) during a reaction. nih.gov | Elucidating the precise mechanism of cyclization reactions or enzyme inhibition. |
| In-Situ NMR/IR Spectroscopy | Provides real-time kinetic and mechanistic data of reactions in solution. | Optimizing synthetic conditions and identifying reaction bottlenecks. |
| Scanning Probe Microscopy (AFM/STM) | Visualizes molecular self-assembly and surface-catalyzed reactions. | Designing ordered molecular layers for applications in electronics or functional coatings. |
Development of Multi-Functional Materials Incorporating this compound
The unique structural and electronic properties of the benzimidazolone core make it an excellent building block for advanced functional materials. Future research will focus on integrating this compound into larger macromolecular and supramolecular architectures.
Metal-Organic Frameworks (MOFs): The nitrogen atoms and potential for functionalization on the benzene (B151609) ring make benzimidazole derivatives ideal organic linkers for constructing MOFs. softvt.comrsc.orgnih.govresearchgate.net By incorporating this compound into a MOF, it is possible to create materials with tailored porosity, stability, and functionality. Such MOFs could be used as highly selective fluorescent sensors for detecting metal ions, as catalysts, or for gas storage and separation. rsc.orgnih.gov
Functional Polymers: The benzimidazolone moiety can be polymerized or grafted onto polymer backbones to create materials with enhanced thermal stability and specific functionalities. nih.govrsc.org For instance, polymers containing 2H-benzimidazol-2-one units have shown remarkably high glass transition temperatures. nih.gov These polymers have potential applications in high-performance plastics, membranes, and as organic semiconductors. umontpellier.fr Click chemistry can be used to create novel block-copolymers with benzimidazole functionalities that self-assemble into unique nanostructures like "crystalsomes". plu.mx
Corrosion Inhibitors: Nitrogen heterocycles are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. msesupplies.com Future work could involve formulating this compound into coatings or additives to protect metals in industrial settings, with AI models helping to design derivatives with maximum inhibition efficiency. nih.govresearchgate.net
| Material Type | Components | Potential Functionality | Target Application |
| Metal-Organic Framework (MOF) | This compound linker + Metal ions (e.g., Zn, Co) | Selective sensing, Catalysis | Environmental monitoring, Industrial catalysis. softvt.com |
| High-Performance Polymer | Polymer backbone with integrated benzimidazolone units | High thermal stability, Mechanical strength | Aerospace, Electronics. nih.gov |
| Functionalized Nanoparticles | Nanoparticle core + Surface-conjugated benzimidazolone | Targeted drug delivery, Bio-imaging | Cancer therapy, Diagnostics. gsconlinepress.com |
| Conducting Polymers | Polypyrrole or Polyazine backbone with benzimidazolone side chains | Ambipolar semiconductivity | Organic thin-film transistors, Biosensors. |
Interdisciplinary Research with Emerging Scientific Fields
The true potential of this compound will be realized through its application in interdisciplinary research, bridging chemistry with biology, medicine, and materials science.
Chemical Biology: Derivatives of this compound can be designed as chemical probes to investigate biological processes. By attaching fluorescent tags or reactive groups, these molecules can be used to label specific proteins or enzymes, helping to elucidate their function and role in disease.
Nanomedicine: The encapsulation of this compound derivatives into nanoparticles (such as liposomes or polymeric micelles) represents a promising strategy for targeted drug delivery. gsconlinepress.com This approach can enhance the solubility and bioavailability of the compound, reduce systemic toxicity, and enable targeted accumulation in tumor tissues through effects like enhanced permeability and retention (EPR). gsconlinepress.comnih.govunidadnanodrug.es Stimuli-responsive nanoparticles could release the drug specifically in the acidic tumor microenvironment. gsconlinepress.com
Supramolecular Chemistry: The ability of the benzimidazolone unit to form strong and directional hydrogen bonds makes it an excellent candidate for designing self-assembling systems. This could lead to the development of novel supramolecular polymers, molecular gels, or liquid crystals with unique optical and mechanical properties.
Organic Electronics: N-heterocyclic compounds are increasingly being explored as functional materials for organic electronics. umontpellier.fr Research into the semiconducting and photophysical properties of polymers and ordered thin films based on this compound could lead to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors.
| Interdisciplinary Field | Research Focus | Potential Outcome |
| Chemical Biology | Design of molecular probes and inhibitors. | Tools for studying enzyme kinetics and cellular pathways. |
| Nanomedicine | Development of nanoparticle-based drug delivery systems. gsconlinepress.com | More effective and less toxic cancer therapies. nih.gov |
| Supramolecular Chemistry | Exploitation of hydrogen bonding for self-assembly. | Smart materials, responsive gels, and sensors. |
| Organic Electronics | Investigation of charge transport and photophysical properties. | Components for next-generation flexible displays and solar cells. umontpellier.fr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
